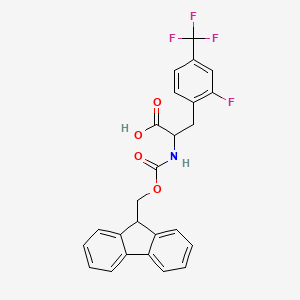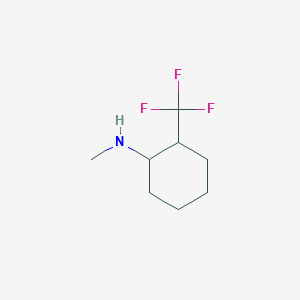
N-methyl-2-(trifluoromethyl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-2-(trifluoromethyl)cyclohexan-1-amine is a fluorinated organic compound with the molecular formula C8H14F3N It is characterized by the presence of a trifluoromethyl group attached to a cyclohexane ring, which is further substituted with an amine group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of secondary amines using CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method is advantageous due to its good functional group tolerance and the use of inexpensive reagents.
Industrial Production Methods
Industrial production of N-methyl-2-(trifluoromethyl)cyclohexan-1-amine may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(trifluoromethyl)cyclohexan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-methyl-2-(trifluoromethyl)cyclohexanone, while reduction may produce N-methyl-2-(trifluoromethyl)cyclohexylamine.
Scientific Research Applications
N-methyl-2-(trifluoromethyl)cyclohexan-1-amine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of fluorinated biomolecules and their interactions with biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-methyl-2-(trifluoromethyl)cyclohexan-1-amine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to changes in the activity of enzymes, receptors, and other biomolecules, ultimately affecting various physiological processes.
Comparison with Similar Compounds
N-methyl-2-(trifluoromethyl)cyclohexan-1-amine can be compared with other similar compounds such as:
N-methyl-2-(trifluoromethyl)cyclopentan-1-amine: This compound has a similar structure but with a cyclopentane ring instead of a cyclohexane ring.
N-methyl-2-(trifluoromethyl)cycloheptan-1-amine: This compound has a cycloheptane ring, making it larger and potentially more flexible than the cyclohexane derivative.
N-methyl-2-(trifluoromethyl)cyclohexanone: This compound has a ketone group instead of an amine group, leading to different chemical reactivity and applications.
The uniqueness of this compound lies in its specific combination of a trifluoromethyl group with a cyclohexane ring and an amine group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C8H14F3N |
|---|---|
Molecular Weight |
181.20 g/mol |
IUPAC Name |
N-methyl-2-(trifluoromethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C8H14F3N/c1-12-7-5-3-2-4-6(7)8(9,10)11/h6-7,12H,2-5H2,1H3 |
InChI Key |
KFIUESOKROCZNL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCCCC1C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


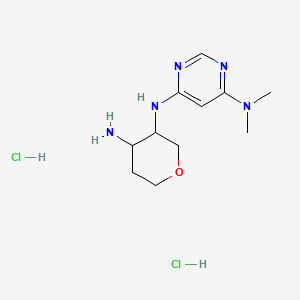
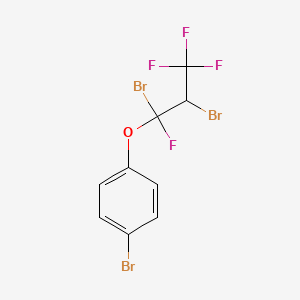
![3-(3,5-dihydroxyphenyl)-1-[hydroxy-(4-hydroxyphenyl)methyl]-2-(4-hydroxyphenyl)-2,3-dihydro-1H-indene-4,6-diol](/img/structure/B12307102.png)
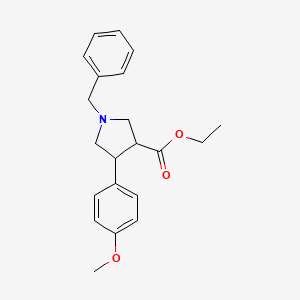

![Rac-(1r,2s)-2-({[(9h-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylcyclopentane-1-carboxylic acid](/img/structure/B12307113.png)
![[(1S)-1-(3,5-Bis(Trifluoromethyl)phenyl)ethyl][(1S)-1-phenylethyl]ammonium p-tosylate](/img/structure/B12307126.png)
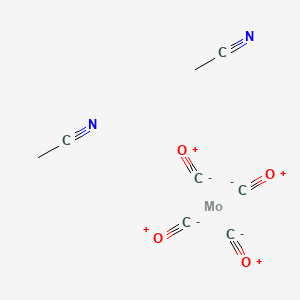
![3-[4-(Methoxycarbonyl)oxolan-2-yl]propanoic acid](/img/structure/B12307141.png)


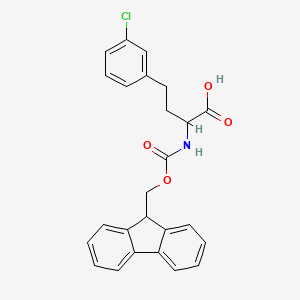
![7-Oxatricyclo[6.4.0.0,2,5]dodeca-1(12),8,10-trien-4-one](/img/structure/B12307169.png)
